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Executive Summary

Hypothalamic obesity is a rare, debilitating condition resulting from damage to the
hypothalamic region of the brain, leading to impaired melanocortin-4 receptor (MC4R) pathway
signaling, hyperphagia, and severe obesity. Bivamelagon (formerly LB54640) is an
investigational, orally administered, small-molecule MC4R agonist being developed by Rhythm
Pharmaceuticals, under license from LG Chem, as a potential therapeutic intervention for this
condition. Preclinical and clinical data suggest that bivamelagon effectively activates the
MCA4R, leading to statistically significant and clinically meaningful reductions in body mass
index (BMI) and hunger in patients with hypothalamic obesity. This technical guide provides a
comprehensive overview of the mechanism of action, preclinical and clinical data, and
experimental methodologies related to the development of bivamelagon.

Introduction to Hypothalamic Obesity and the
Melanocortin-4 Receptor (MC4R) Pathway

Hypothalamic obesity is a form of obesity caused by damage to the hypothalamus, a critical
brain region for regulating energy homeostasis. This damage can result from brain tumors
(such as craniopharyngioma), surgery, radiation, trauma, or inflammation. The hypothalamus
contains key neuronal circuits that control appetite and energy expenditure, with the MC4R
pathway playing a central role.
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The MCA4R is a G-protein coupled receptor (GPCR) predominantly expressed in the
paraventricular nucleus (PVN) of the hypothalamus. Activation of the MC4R by its endogenous
agonist, a-melanocyte-stimulating hormone (a-MSH), leads to a signaling cascade that
promotes satiety and increases energy expenditure. In hypothalamic obesity, damage to the
neurons that produce a-MSH or express MC4R disrupts this critical signaling pathway, leading
to unrelenting hunger (hyperphagia) and significant weight gain.

Bivamelagon: A Potent and Orally Bioavailable
MC4R Agonist

Bivamelagon is a small-molecule agonist of the MC4R designed for oral administration. Its
mechanism of action is to directly activate the MC4R, thereby bypassing the upstream defects
in the MC4R pathway that are characteristic of hypothalamic obesity. By mimicking the action
of a-MSH, bivamelagon aims to restore the downstream signaling that regulates appetite and
body weight.

Preclinical Pharmacology

Preclinical studies have demonstrated the potency and on-target activity of bivamelagon. In
vitro assays have characterized its binding affinity and functional activity at the human MC4R.

Parameter Value Assay Type

Ki 65 nM Competitive Binding Assay
EC50 (cAMP) 36.5nM cAMP Accumulation Assay
EC50 (B-arrestin) 4.6 nM B-arrestin Recruitment Assay
EC50 (Luci Assay) 0.562 nM Luciferase Reporter Assay

Table 1: In Vitro
Pharmacological Profile of

Bivamelagon[1]

In vivo studies in animal models of obesity have confirmed the efficacy of bivamelagon. In
diet-induced obesity (DIO) mouse and rat models, oral administration of bivamelagon resulted
in a significant, dose-dependent reduction in food intake and body weight. The weight-lowering
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effects of bivamelagon were absent in MC4R knockout mice, confirming its on-target
mechanism of action[2].

Animal Model Treatment Outcome

Significant reduction in body

Diet-Induced Obese Mice Bivamelagon (oral, once daily) i )
weight and food intake.
] ) ] Significant reduction in body
Diet-Induced Obese Rats Bivamelagon (oral, once daily) ] )
weight and food intake.
No significant effect on body
MC4R Knockout Mice (HFD) Bivamelagon (oral) weight, confirming on-target

activity.

Table 2: Summary of In Vivo
Efficacy of Bivamelagon in

Preclinical Models[2]

Clinical Development in Hypothalamic Obesity

Bivamelagon is currently being evaluated in a Phase 2 clinical trial (SIGNAL; NCT06046443)
for the treatment of acquired hypothalamic obesity[3].

Phase 2 "SIGNAL" Trial (NCT06046443)

The SIGNAL trial is a randomized, double-blind, placebo-controlled study designed to assess
the efficacy, safety, and tolerability of bivamelagon in patients aged 12 years and older with
hypothalamic obesity[4].

Key Trial Design Elements:
» Participants: 28 patients with acquired hypothalamic obesity.

« Intervention: Oral, once-daily administration of bivamelagon at three different doses (200
mg, 400 mg, 600 mg) or placebo.

o Duration: 14-week double-blind treatment period, followed by an open-label extension of up
to 52 weeks.
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e Primary Endpoint: Percent change in Body Mass Index (BMI) from baseline at 14 weeks.

e Secondary Endpoints: Change in hunger scores, body weight, and safety/tolerability.

Topline Phase 2 Clinical Trial Results

Topline results from the 14-week placebo-controlled portion of the SIGNAL trial demonstrated
that bivamelagon met its primary endpoint, showing statistically significant and clinically
meaningful reductions in BMI compared to placebo.

Mean BMI
Treatment Group .
Reduction from p-value vs. Placebo
(14 weeks) .
Baseline (%)
Bivamelagon 600 mg 8 -9.3% 0.0004
Bivamelagon 400 mg 7 -1.7% 0.0002
Bivamelagon 200 mg 6 -2.7% 0.0180
Placebo 7 +2.2%

Table 3: Topline
Efficacy Results from
the Phase 2 SIGNAL

Trial

Patients treated with the 400 mg and 600 mg doses of bivamelagon also experienced a mean
reduction of 2.8 points in their "most" hunger scores on a 10-point scale. The safety and
tolerability profile of bivamelagon was consistent with the MC4R agonist class, with the most
common adverse events being mild to moderate nausea and diarrhea.

Detailed Mechanism of Action and Signaling
Pathway

Bivamelagon acts as a functional analog of a-MSH, binding to and activating the MC4R. The
MC4R is coupled to the Gas subunit of the heterotrimeric G-protein. Upon agonist binding, Gas
is activated, leading to the stimulation of adenylyl cyclase and a subsequent increase in
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intracellular cyclic adenosine monophosphate (CAMP). This rise in cAMP activates Protein
Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP
response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus
and modulates the transcription of genes involved in appetite regulation and energy
homeostasis, such as brain-derived neurotrophic factor (BDNF) and single-minded 1 (SIM1).
This signaling cascade ultimately results in a reduction in food intake and an increase in energy

expenditure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

